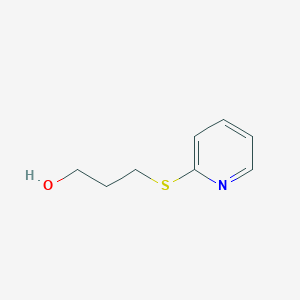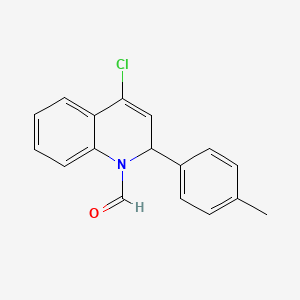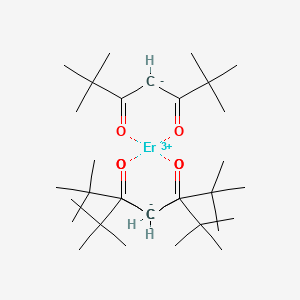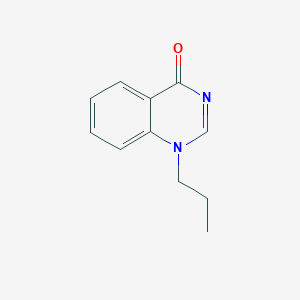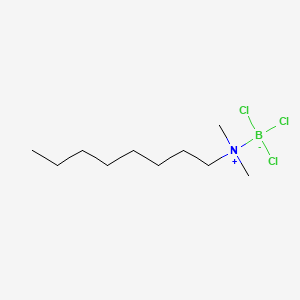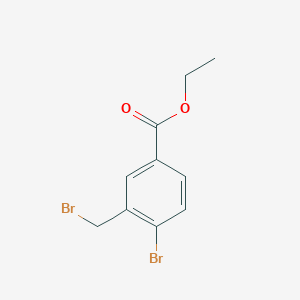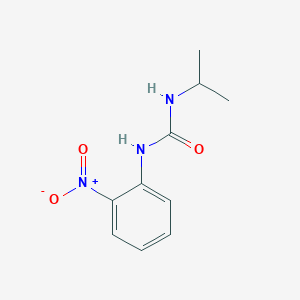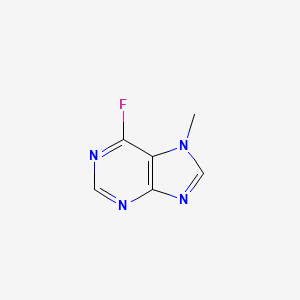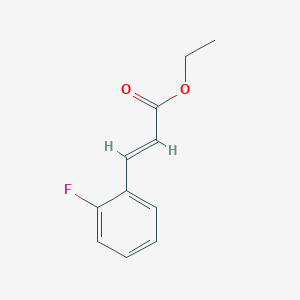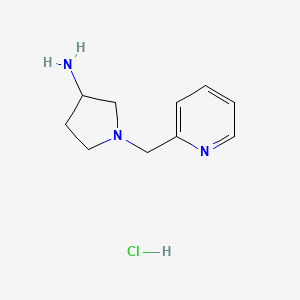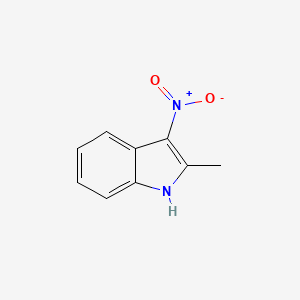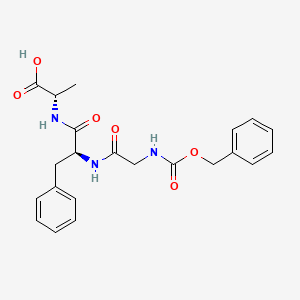
Z-Gly-Phe-Ala-OH
描述
Z-Gly-Phe-Ala-OH is a synthetic peptide composed of glycine, phenylalanine, and alanine residues. This compound is known for its ability to self-assemble into various nanostructures, making it a valuable entity in the field of nanotechnology and biomedical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-Phe-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, phenylalanine, is coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Repetition: The deprotection and coupling steps are repeated for the remaining amino acids, alanine in this case.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: Z-Gly-Phe-Ala-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of modified peptides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can lead to the formation of tyrosine derivatives .
科学研究应用
Z-Gly-Phe-Ala-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide self-assembly and interactions.
Biology: It serves as a tool for investigating protein folding and stability.
Industry: It is used in the development of biomaterials and nanomaterials for various applications
作用机制
The mechanism of action of Z-Gly-Phe-Ala-OH involves its ability to self-assemble into nanostructures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions facilitate the formation of stable structures that can interact with biological molecules and systems .
相似化合物的比较
Z-Gly-Phe-OH: A shorter peptide with similar self-assembly properties.
Z-Phe-Ala-OH: Another peptide with phenylalanine and alanine residues, known for its self-assembly capabilities.
Z-Gly-Ala-OH: A simpler peptide with glycine and alanine residues, used in similar applications
Uniqueness: Z-Gly-Phe-Ala-OH is unique due to its specific sequence of amino acids, which allows for distinct self-assembly properties and interactions with biological systems. Its ability to form stable nanostructures makes it particularly valuable in nanotechnology and biomedical applications .
属性
IUPAC Name |
(2S)-2-[[(2S)-3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-15(21(28)29)24-20(27)18(12-16-8-4-2-5-9-16)25-19(26)13-23-22(30)31-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,30)(H,24,27)(H,25,26)(H,28,29)/t15-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDQKYQXVAVFSW-YJBOKZPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


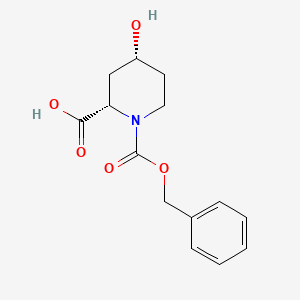
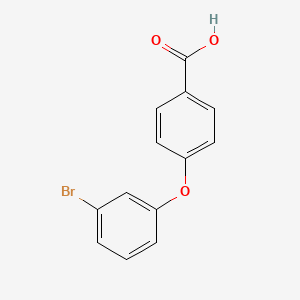
![tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate](/img/structure/B3261727.png)
